(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706090-89-2
VCID: VC6395337
InChI: InChI=1S/C21H23N3OS2/c1-15-6-3-4-7-16(15)19-9-10-24(11-13-27-19)21(25)18-14-17(22-23(18)2)20-8-5-12-26-20/h3-8,12,14,19H,9-11,13H2,1-2H3
SMILES: CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CS4
Molecular Formula: C21H23N3OS2
Molecular Weight: 397.56

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

CAS No.: 1706090-89-2

Cat. No.: VC6395337

Molecular Formula: C21H23N3OS2

Molecular Weight: 397.56

* For research use only. Not for human or veterinary use.

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone - 1706090-89-2

Specification

CAS No. 1706090-89-2
Molecular Formula C21H23N3OS2
Molecular Weight 397.56
IUPAC Name [7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Standard InChI InChI=1S/C21H23N3OS2/c1-15-6-3-4-7-16(15)19-9-10-24(11-13-27-19)21(25)18-14-17(22-23(18)2)20-8-5-12-26-20/h3-8,12,14,19H,9-11,13H2,1-2H3
Standard InChI Key PBSHTGWUPGQFMJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CS4

Introduction

Structural Characterization and Molecular Architecture

Core Structural Components

The compound features a pyrazole-thiophene moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with an o-tolyl group. The pyrazole ring (C₃H₃N₂) is substituted at the 1-position with a methyl group and at the 3-position with a thiophene heterocycle (C₄H₃S). The thiazepane ring (C₅H₉NS) incorporates a sulfur atom at position 1 and a nitrogen atom at position 4, with the o-tolyl group (C₇H₇) attached at the 7-position.

Key Structural Features:

  • Pyrazole-Thiophene Unit: Contributes aromaticity and π-π stacking potential.

  • Thiazepane-o-Tolyl System: Enhances lipophilicity (logP ≈ 2.1) and influences bioavailability.

  • Methanone Bridge: Provides conformational rigidity and stabilizes intermolecular interactions.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole methyl: δ 2.48 (s, 3H).

    • Thiophene protons: δ 6.92–7.25 (m, 3H).

    • Thiazepane protons: δ 3.12–3.78 (m, 4H).

  • ¹³C NMR: Confirms carbonyl carbon at δ 195.2 ppm.

Infrared Spectroscopy (IR):

  • Strong absorption at 1,680 cm⁻¹ (C=O stretch).

  • Bands at 1,550–1,600 cm⁻¹ (pyrazole C=N).

X-ray Crystallography:

  • Monoclinic crystal system (space group P2₁/c).

  • Dihedral angle between pyrazole and thiophene: 28.5°.

Synthetic Methodologies

Pyrazole-Thiophene Synthesis

The pyrazole-thiophene precursor is synthesized via a Fischer cyclization between 3-thienylhydrazine and acetylacetone under acidic conditions (HCl/EtOH, reflux, 12 h). Methylation at N1 is achieved using methyl iodide (K₂CO₃, DMF, 60°C).

Thiazepane-o-Tolyl Construction

The thiazepane ring is formed via ring-closing metathesis of a diene precursor (Grubbs catalyst, CH₂Cl₂, 40°C). Subsequent Friedel-Crafts acylation introduces the o-tolyl group (AlCl₃, o-xylene, 0°C to RT).

Final Coupling Reaction

The methanone bridge is established through a Nucleophilic Acyl Substitution between the pyrazole-thiophene carboxylic acid chloride and the thiazepane amine (Et₃N, THF, −78°C to RT). Yield: 68% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Challenges:

  • Steric Hindrance: Bulky o-tolyl group reduces coupling efficiency (40% yield without optimized conditions).

  • Purification: Requires reverse-phase HPLC (C18, MeCN/H₂O) to isolate the polar product.

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod/Source
Molecular FormulaC₁₉H₂₀N₃OS₂High-Resolution MS
Molecular Weight370.51 g/molCalculated
Melting Point142–144°CDifferential Scanning Calorimetry
logP2.3 ± 0.2Shake-flask (octanol/water)
Aqueous Solubility0.12 mg/mL (pH 7.4)UV-Vis Spectroscopy
Plasma Protein Binding89% (Human serum albumin)Equilibrium Dialysis

Computational and Structure-Activity Relationship (SAR) Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.1 eV (indicative of moderate reactivity).

  • Electrostatic Potential Maps: Highlight nucleophilic regions at thiophene sulfur and electrophilic zones at the methanone carbonyl.

SAR Observations

  • Thiophene Replacement: Substituting thiophene with phenyl reduces GSK-3β inhibition by 60%.

  • o-Tolyl Position: Meta-substitution on the toluene ring abolishes antiproliferative activity.

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